molecular formula C9H13BrN2 B1465009 N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine CAS No. 1220034-41-2

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine

Cat. No.: B1465009
CAS No.: 1220034-41-2
M. Wt: 229.12 g/mol
InChI Key: FNLCZRYQMLOAKX-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a tert-butylamine group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 2-pyridinylamine: The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically begins with the bromination of 2-pyridinylamine. This reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.

    Alkylation with tert-butylamine: The brominated intermediate is then subjected to alkylation with tert-butylamine. This step involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of tert-butylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.

    Oxidation Reactions: The compound can also undergo oxidation reactions, where the pyridine ring or the tert-butylamine group is oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Base (e.g., sodium hydride), solvent (e.g., DMF, THF)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)

Major Products Formed:

    Substitution Products: Various

Properties

IUPAC Name

5-bromo-N-tert-butylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNLCZRYQMLOAKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801256814
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220034-41-2
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-41-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801256814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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